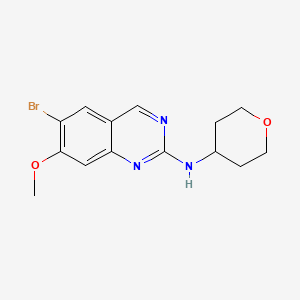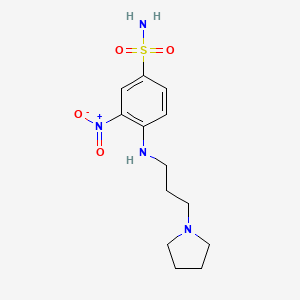
(2,3-Dimethylphenyl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethylphenyl)methyl methanesulfonate is an organic compound with the molecular formula C10H14O3S It is a derivative of methanesulfonic acid and is characterized by the presence of a methanesulfonate group attached to a (2,3-dimethylphenyl)methyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)methyl methanesulfonate typically involves the reaction of (2,3-dimethylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(2,3−Dimethylphenyl)methanol+Methanesulfonyl chloride→(2,3−Dimethylphenyl)methyl methanesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dimethylphenyl)methyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to (2,3-dimethylphenyl)methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can lead to the formation of (2,3-dimethylphenyl)methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Substituted (2,3-dimethylphenyl)methyl derivatives.
Reduction: (2,3-Dimethylphenyl)methanol.
Oxidation: (2,3-Dimethylphenyl)methanesulfonic acid.
Aplicaciones Científicas De Investigación
(2,3-Dimethylphenyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (2,3-Dimethylphenyl)methyl methanesulfonate involves the cleavage of the methanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. The compound can also undergo hydrolysis to form (2,3-dimethylphenyl)methanol and methanesulfonic acid. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2,3-Dimethylphenyl)methanol: A precursor in the synthesis of (2,3-Dimethylphenyl)methyl methanesulfonate.
Methanesulfonyl chloride: Used in the synthesis of various sulfonate esters.
(2,3-Dimethylphenyl)methanesulfonic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both a methanesulfonate group and a (2,3-dimethylphenyl)methyl moiety. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H14O3S |
|---|---|
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
(2,3-dimethylphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-8-5-4-6-10(9(8)2)7-13-14(3,11)12/h4-6H,7H2,1-3H3 |
Clave InChI |
GHZDKEYQEJQMFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)COS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


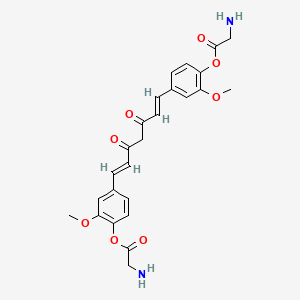
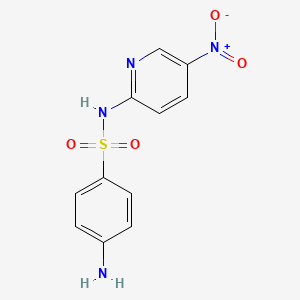

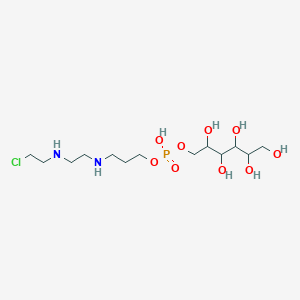
![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
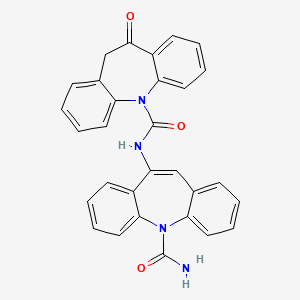
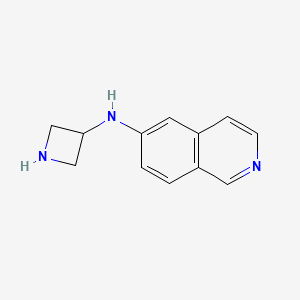

![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)

![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
